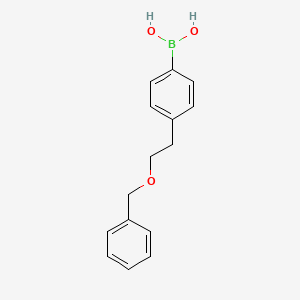

(4-(2-(Benzyloxy)ethyl)phenyl)boronic acid

Beschreibung

(4-(2-(Benzyloxy)ethyl)phenyl)boronic acid is an arylboronic acid derivative characterized by a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position and a benzyloxyethyl (-OCH₂C₆H₅-CH₂CH₂-) side chain. The benzyloxyethyl substituent introduces both hydrophobicity and steric bulk, which may influence reactivity and biological interactions.

Eigenschaften

IUPAC Name |

[4-(2-phenylmethoxyethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO3/c17-16(18)15-8-6-13(7-9-15)10-11-19-12-14-4-2-1-3-5-14/h1-9,17-18H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXCZXQZDKXMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCOCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468315 | |

| Record name | Boronic acid, [4-[2-(phenylmethoxy)ethyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170991-45-4 | |

| Record name | Boronic acid, [4-[2-(phenylmethoxy)ethyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, [4-[2-(phenylmethoxy)ethyl]phenyl]-, typically involves the reaction of a phenylmethoxyethyl-substituted aryl halide with a boronic ester or boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the aryl halide and the boronic acid . The reaction conditions usually involve the use of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of boronic acid, [4-[2-(phenylmethoxy)ethyl]phenyl]-, may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(2-(Benzyloxy)ethyl)phenyl)boronic acid, undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under mild conditions.

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of (4-(2-(Benzyloxy)ethyl)phenyl)boronic acid is in the field of medicinal chemistry, particularly as a pharmacological agent. Research has highlighted its potential as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), which is crucial for lipid metabolism and has implications in treating metabolic disorders such as diabetes and obesity. A study demonstrated that compounds derived from this boronic acid exhibited significant cellular potencies and selectivity, indicating their potential for drug development targeting conditions like diabetic retinopathy and age-related macular degeneration .

Organic Synthesis

The compound is also utilized as a reagent in organic synthesis, particularly in cross-coupling reactions. It can facilitate the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules. For instance, (4-(2-(Benzyloxy)ethyl)phenyl)boronic acid has been employed in the synthesis of various pyrazine derivatives through Suzuki-Miyaura coupling reactions. This method allows for the efficient assembly of complex structures with high yields, making it valuable for pharmaceutical synthesis .

Table 1: Summary of Synthesis Applications

Materials Science

In materials science, (4-(2-(Benzyloxy)ethyl)phenyl)boronic acid has been explored for its role in developing functional materials. Its boronic acid moiety enables it to form reversible covalent bonds with diols, which can be harnessed in creating smart materials that respond to environmental changes. This property is particularly useful in designing sensors and drug delivery systems where controlled release is required .

Case Study 1: PPARα Agonism

A significant study focused on the design and evaluation of compounds based on (4-(2-(Benzyloxy)ethyl)phenyl)boronic acid revealed that certain derivatives exhibited an impressive selectivity for PPARα over other isoforms. The lead compound demonstrated efficacy in reducing retinal vascular leakage in diabetic models, showcasing its potential therapeutic benefits .

Case Study 2: Synthesis of Biologically Active Compounds

Another investigation highlighted the use of (4-(2-(Benzyloxy)ethyl)phenyl)boronic acid in synthesizing bioactive pyrazines. The study reported high yields and efficient reaction conditions, underscoring its utility as a building block in drug discovery .

Wirkmechanismus

The mechanism of action of boronic acid, [4-[2-(phenylmethoxy)ethyl]phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of enzymes, thereby modulating their activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs differ in substituent type, position, and chain length. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Chain Length and Flexibility : The benzyloxyethyl group in the target compound provides a longer, more flexible side chain compared to simpler benzyloxy derivatives (e.g., 4-(Benzyloxy)phenyl)boronic acid). This may enhance binding to hydrophobic enzyme pockets or improve solubility in organic media.

- Substituent Position : Para-substituted analogs (e.g., 4-(Benzyloxy)phenyl)boronic acid) are more common in Suzuki reactions due to favorable electronic effects, while ortho-substituted derivatives (e.g., 2-(Benzyloxy)-6-fluorophenyl)boronic acid) may face steric challenges .

Physicochemical Properties

- Solubility : Benzyloxy groups impart hydrophobicity, but the ethyl spacer in the target compound may marginally improve aqueous solubility compared to analogs with rigid substituents (e.g., tert-butyl).

- Stability : Boronic acids with electron-donating groups (e.g., benzyloxy) are generally stable under inert conditions but may oxidize in air over time .

Biologische Aktivität

(4-(2-(Benzyloxy)ethyl)phenyl)boronic acid, with the CAS number 170991-45-4, is a boron-containing compound that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, making them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H17B O3

- Molecular Weight : 258.11 g/mol

- Structure : The compound features a phenyl group attached to a boronic acid moiety, which is further substituted with a benzyloxyethyl group.

Boronic acids, including (4-(2-(Benzyloxy)ethyl)phenyl)boronic acid, primarily exert their biological effects through:

- Inhibition of Enzymes : They can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues.

- Interaction with Biomolecules : Boronic acids can bind to diols and other hydroxyl-containing compounds, influencing cellular signaling pathways and molecular interactions.

Antimicrobial Properties

Research indicates that boronic acids can enhance the efficacy of certain antibiotics by inhibiting β-lactamase enzymes that confer resistance in bacteria. For instance:

- In studies involving various bacterial strains, boronic acid derivatives have shown significant inhibition of β-lactamase activity, leading to increased susceptibility to β-lactam antibiotics .

Anticancer Activity

Boronic acids are being investigated for their potential as anticancer agents. They can induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell cycle arrest. Preliminary studies suggest:

- Compounds similar to (4-(2-(Benzyloxy)ethyl)phenyl)boronic acid have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development as therapeutic agents .

Case Studies

- Inhibition of β-Lactamase :

- Cytotoxicity Against Cancer Cells :

Data Table: Biological Activities of (4-(2-(Benzyloxy)ethyl)phenyl)boronic acid

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| β-Lactamase Inhibition | Significant | Reversible binding to active site |

| Anticancer Activity | Moderate | Induction of apoptosis and cell cycle arrest |

| Interaction with Proteins | High | Binding to hydroxyl groups on proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.